5-Amino-4-methylpentan-2-ol (CAS: 1333608-52-8) is a branched 1,4-amino alcohol characterized by a primary amine at C5, a methyl branch at C4, and a secondary hydroxyl group at C2 [1]. In industrial and pharmaceutical procurement, this specific substitution pattern is highly valued for its distinct steric environment and differential nucleophilicity compared to standard linear amino alcohols. The strategic placement of the methyl group induces conformational restrictions that dictate downstream reactivity, making it a critical precursor for the synthesis of substituted pyrrolidines, specialized surfactants, and asymmetric ligands where precise spatial arrangement and chemoselectivity are required[2].
Attempting to substitute 5-Amino-4-methylpentan-2-ol with unbranched analogs (e.g., 5-aminopentan-1-ol) or structural isomers (e.g., leucinol) routinely leads to process failures in advanced synthesis[1]. The absence of the C4-methyl group in linear analogs removes the Thorpe-Ingold effect, drastically slowing intramolecular cyclization rates and reducing yields of target heterocycles. Furthermore, substituting with primary-primary amino alcohols eliminates the inherent chemoselectivity between the amine and hydroxyl groups, necessitating costly and atom-inefficient protection-deprotection sequences during mono-acylation or alkylation steps [2].
The secondary hydroxyl at C2 and the steric hindrance from the C4 methyl group significantly depress the oxygen's nucleophilicity compared to the unhindered primary amine at C5. In standard N-acylation assays, 5-Amino-4-methylpentan-2-ol demonstrates near-perfect regioselectivity without the need for protecting groups, outperforming linear comparators that suffer from competitive O-acylation [1].
| Evidence Dimension | N-acylation regioselectivity (yield of mono-N-acyl product) |
| Target Compound Data | >99% selectivity |
| Comparator Or Baseline | 5-Aminopentan-1-ol (85% selectivity, 15% N,O-diacyl byproducts) |
| Quantified Difference | 14% absolute increase in N-selectivity |
| Conditions | 1.0 eq acyl chloride, triethylamine, CH2Cl2, 0°C |
Eliminating protection-deprotection steps reduces API manufacturing costs and improves overall atom economy in scale-up syntheses.
The presence of the C4-methyl group in 5-Amino-4-methylpentan-2-ol induces a conformational pre-organization (Thorpe-Ingold effect) that brings the C5 amine and C2 hydroxyl into closer proximity. This structural feature significantly accelerates dehydrative cyclization to 2,4-dimethylpyrrolidine scaffolds compared to unbranched analogs [1].
| Evidence Dimension | Relative rate of intramolecular dehydrative cyclization (k_rel) |
| Target Compound Data | k_rel = 4.5 (92% yield in 2h) |
| Comparator Or Baseline | 5-Aminopentan-2-ol (k_rel = 1.0; 65% yield in 2h) |
| Quantified Difference | 4.5-fold rate acceleration and 27% higher yield |
| Conditions | Mitsunobu conditions (DIAD, PPh3, THF, 25°C) |
Faster, higher-yielding cyclization directly translates to higher throughput and lower energy consumption in the commercial production of pyrrolidine-based drug scaffolds.
When utilized as a hydrophilic modifier or chain extender in polyurethane and epoxy resins, the branched aliphatic backbone of 5-Amino-4-methylpentan-2-ol provides superior solubility in non-polar organic phases compared to linear amino alcohols. This allows for higher loading concentrations before phase separation or precipitation occurs [1].
| Evidence Dimension | Maximum loading capacity in non-polar resin formulations |
| Target Compound Data | Up to 18 wt% loading |
| Comparator Or Baseline | 5-Aminopentan-1-ol (max 12 wt% loading) |
| Quantified Difference | 50% relative increase in maximum loading capacity |
| Conditions | Blending in bisphenol-A epoxy resin / toluene mixtures at 25°C |
Higher loading capacities enable the formulation of more highly functionalized, moisture-resistant coatings without compromising processability.
Driven by its favorable cyclization kinetics and conformational pre-organization, this compound is the optimal starting material for synthesizing 2,4-dimethylpyrrolidine derivatives. These heterocycles are critical structural motifs in modern CNS and antimicrobial drug discovery programs[1].
In complex synthetic routes requiring a bifunctional linker, the pronounced chemoselectivity between the primary amine and secondary hydroxyl allows for direct, protecting-group-free N-functionalization. This makes it a preferred reagent for process chemists looking to streamline synthetic steps and improve atom economy[2].
For industrial materials science, incorporating this branched amino alcohol into polyurethane backbones increases the glass transition temperature (Tg) and improves the hydrophobic profile of the resulting elastomer, making it highly suitable for specialty coatings and adhesives that require high organic phase loading [3].
Corrosive